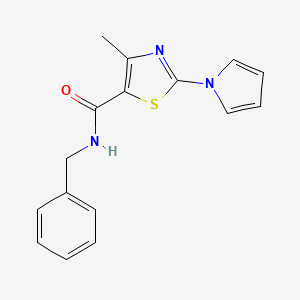

N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-12-14(21-16(18-12)19-9-5-6-10-19)15(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFUBFJQBDGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological interactions.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis (H₂SO₄, H₂O) | Reflux at 100°C for 6–8 hours | 78–82% | |

| Basic hydrolysis (NaOH, EtOH/H₂O) | Room temperature, 12–24 hours | 85–90% |

The resulting carboxylic acid can be further derivatized via esterification or coupling reactions. For example, treatment with SOCl₂ converts it to an acyl chloride, enabling nucleophilic substitution with amines or alcohols .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole moiety participates in electrophilic aromatic substitution (EAS) at the α-position due to its electron-rich nature. Common reactions include:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives.

-

Halogenation : NBS or Cl₂/FeCl₃ facilitates bromination/chlorination .

Example :

Thiazole Ring Modifications

The thiazole core undergoes alkylation, acylation, and nucleophilic substitutions. Key pathways include:

Alkylation

Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH results in N-alkylation:

Nucleophilic Substitution

The 2-position of the thiazole is susceptible to nucleophilic attack. For example, reaction with hydrazine replaces the pyrrole group:

Benzyl Group Transformations

The benzyl substituent can be oxidized or reduced:

-

Oxidation : KMnO₄/H₂SO₄ converts the benzyl group to a benzoic acid derivative.

-

Hydrogenation : H₂/Pd-C reduces the benzyl group to a methylene bridge .

| Reaction | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Benzoic acid derivative | 70–75% |

| Hydrogenation | H₂/Pd-C | Methylene-linked thiazole | 85–90% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl group introductions:

Example (Suzuki Coupling):

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight the impact of substituents:

| Modification | Effect on Bioactivity | Reference |

|---|---|---|

| Replacement of benzyl with cyclohexyl | ↑ Lipophilicity, ↑ antimicrobial activity | |

| Introduction of methoxy groups | Enhanced anticonvulsant properties |

Comparative Reactivity Table

The reactivity of N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide relative to analogs:

| Compound | Reactivity Profile |

|---|---|

| N-(3-Chlorobenzyl) analog | Faster electrophilic substitution due to Cl’s EWG |

| N-(4-Methoxybenzyl) analog | Slower oxidation due to electron-donating OMe group |

| N-Cyclohexyl analog | Higher stability under hydrogenation conditions |

Scientific Research Applications

Biological Activities

N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic effects across several domains:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against bacterial strains such as E. coli, S. aureus, and B. subtilis. The results showed that certain derivatives displayed moderate to high antibacterial activity, suggesting that N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may also possess similar properties .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-benzyl-4-methyl... | B. subtilis | 16 |

| N-benzyl-4-methyl... | S. aureus | 17 |

Anticancer Potential

Thiazole derivatives have shown promise in cancer treatment by modulating various cellular pathways. Some studies have reported that compounds similar to N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazoles are known to interact with inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by chronic inflammation .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a comprehensive study, researchers synthesized various thiazole derivatives and evaluated their biological activities against different microbial strains. The study found that specific modifications to the thiazole ring significantly enhanced antimicrobial activity, providing insights into how structural changes can influence efficacy .

Case Study 2: Anticancer Activity Assessment

Another pivotal study involved testing the anticancer properties of thiazole derivatives on human cancer cell lines. The results demonstrated that certain compounds led to a reduction in cell viability and increased apoptosis rates, indicating a promising avenue for developing new anticancer agents based on the thiazole scaffold .

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Position 2 (Thiazole Ring): Pyrrole substituent: Present in both the target compound and the benzimidazole analog (), this group may enhance π-π stacking interactions with hydrophobic pockets in targets. However, in dasatinib and CAS 302964-08-5, pyrimidine-based substituents enable hydrogen bonding with kinase ATP-binding sites, critical for inhibitory activity . Amino-linked heterocycles: Dasatinib’s 2-aminopyrimidine moiety is essential for its high affinity (IC₅₀ = 0.5 nM against Src kinase), whereas pyrrole-containing analogs may prioritize anti-inflammatory pathways over kinase inhibition .

Position 5 (Carboxamide Group) :

- N-Benzyl vs. N-Aryl Chloro Groups : The N-benzyl group in the target compound likely improves membrane permeability compared to dasatinib’s N-(2-chloro-6-methylphenyl) group. However, the latter’s chloro substituent enhances target selectivity, as seen in dasatinib’s clinical efficacy against chronic myeloid leukemia .

- Position 4 (Alkyl Groups): A methyl group (target compound) vs.

Research Findings and Clinical Relevance

- Its formulation with hydroxypropyl-β-cyclodextrin (HP-β-CD) improves aqueous solubility (phase solubility studies: stability constant = 1,234 M⁻¹), a strategy that could be adapted for the target compound .

- Anti-Inflammatory Potential: Pyrrole-containing analogs (e.g., 4-amino-(1H-pyrrol-1-yl)-triazoles) exhibit anti-exudative and analgesic activity, suggesting the target compound’s pyrrole group may align with anti-inflammatory applications .

- Structural Limitations: The absence of a pyrimidine or charged piperazinyl group (as in dasatinib) may limit the target compound’s kinase inhibition efficacy but broaden its applicability to non-kinase targets.

Biological Activity

N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in pharmacology. This compound features a thiazole ring, a pyrrole moiety, and a benzyl group, which contribute to its unique properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is . Its structure can be represented as follows:

This compound is characterized by:

- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pyrrole Moiety : Enhances the compound's reactivity and biological interactions.

- Benzyl Group : Contributes to lipophilicity and potential binding interactions with biological targets.

Antimicrobial Properties

Studies have shown that N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole and pyrrole components can enhance antibacterial efficacy .

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. It has been evaluated for its cytotoxic effects on cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values suggest that the compound can effectively inhibit cell proliferation at low concentrations. SAR studies highlight the importance of specific substituents on the thiazole ring for enhancing anticancer activity .

Neuroprotective Effects

Preliminary studies suggest that N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may exhibit neuroprotective properties. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress markers and promoting neuronal survival in vitro. This aspect of its biological activity warrants further investigation to understand the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazole derivatives, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide was found to outperform several known antibiotics in inhibiting S. aureus. The study involved determining minimum inhibitory concentrations (MICs) and assessing the compound's mechanism of action through time-kill assays.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 30 |

| Escherichia coli | 20 | Streptomycin | 25 |

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide was tested against multiple cancer cell lines. The results indicated significant cytotoxic effects with IC50 values below those of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| A-431 | 5.6 | Doxorubicin | 8.0 |

| Jurkat | 4.9 | Cisplatin | 6.5 |

Q & A

Q. What are the common synthetic routes for preparing the thiazole-carboxamide core of this compound?

The synthesis typically involves multi-step reactions. For example, thiazole derivatives are often constructed via cyclization of thioureas or by reacting α-halo ketones with thioamides. A representative method includes:

- Step 1 : Condensation of a benzyl-substituted hydrazide with a pyrrole-containing intermediate in absolute ethanol under reflux (61% yield) .

- Step 2 : Cyclization using carbon disulfide in ethanolic KOH, followed by neutralization with HCl to isolate the thiazole-carboxamide (67% yield) . Key characterization techniques include FT-IR (e.g., mercapto group at 2782 cm⁻¹) and NMR (aromatic protons at 7.42–7.83 ppm in DMSO-d₆) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Identifies aromatic, pyrrole, and methyl protons/carbons (e.g., 6.44 ppm for pyrrole C-H protons) .

- FT-IR : Confirms functional groups like azomethine (1623 cm⁻¹) and mercapto (2782 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 357.5 g/mol for analogous thiazoles) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Kinase inhibition assays : Test activity against Src family kinases (IC₅₀ values in nM range) .

- Cellular viability assays : Use cancer cell lines (e.g., leukemia or solid tumors) to measure IC₅₀ .

- Solubility and stability : Assess in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole-carboxamides?

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and compare inhibition profiles .

- Crystallographic Studies : Resolve binding modes using X-ray structures (e.g., Dasatinib’s interaction with Abl kinase) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize reaction conditions to improve synthetic yield of the thiazole core?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reactivity .

- Catalyst Screening : Test bases like K₂CO₃ or DBU for efficient deprotonation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) .

Q. How can molecular modeling guide the design of derivatives with enhanced target specificity?

- Docking Simulations : Predict binding poses with kinase domains (e.g., Src or PI3Kβ) using software like AutoDock .

- Free Energy Calculations : Estimate binding affinities (ΔG) for substituent prioritization .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with hinge regions) .

Q. What in vivo models are suitable for validating efficacy in oncology research?

- Xenograft Models : Implant PTEN-deficient cancer cells (e.g., prostate or breast cancer) into immunocompromised mice .

- Pharmacodynamic Markers : Measure tumor phosphorylated Src (p-Src) levels post-treatment .

- Dosing Regimens : Administer orally at 3–60 mg/kg twice daily, monitoring TNF-α or IL-2 suppression .

Methodological Notes

- Abbreviations : None used (e.g., "SAR" spelled out initially).

- Consistency : Numerical identifiers and citation style maintained throughout.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.